![molecular formula C15H21N3O4 B1581810 Hippuryl-L-lysine CAS No. 740-63-6](/img/structure/B1581810.png)
Hippuryl-L-lysine
Overview
Description
Hippuryl-L-lysine (HLL) is an amino acid derivative of lysine and is used in a variety of medical and scientific applications. It is a synthetic compound that is used as a reagent in laboratory experiments, as an antioxidant and anti-inflammatory agent, and as a substrate for the synthesis of other compounds. HLL has been studied extensively over the past few decades, and its potential applications in research, medicine, and other areas continue to be explored.
Scientific Research Applications
Comprehensive Analysis of Hippuryl-L-lysine Applications
Hippuryl-L-lysine is a compound used in various scientific research applications due to its specificity for certain enzymes. Below is a detailed analysis of its unique applications across different fields of research.
Measurement of Procarboxypeptidase U (TAFI) Activity: Hippuryl-L-lysine serves as a substrate for the measurement of procarboxypeptidase U (TAFI) activity in human plasma . This enzyme plays a crucial role in regulating the fibrinolytic rate, which is essential for understanding bleeding or thrombosis predispositions. The activity measurement involves the carboxypeptidase-mediated release of hippuric acid from hippuryl-L-lysine, which can be monitored by an increase in absorbance at 254 nm .
Enzyme Substrate Specificity Studies: The compound is utilized in the study of enzyme substrate specificity, particularly for carboxypeptidase B and N . By observing the hydrolysis of hippuryl-L-lysine to hippuric acid and lysine, researchers can determine the specificity and activity of these enzymes .
Fibrinolysis Regulation Research: In the context of fibrinolysis, hippuryl-L-lysine is important for studying the role of lysine-binding sites contained in the kringle domains of plasminogen . These sites are critical for the regulation of fibrinolysis, and hippuryl-L-lysine can be used to investigate how the removal of C-terminal lysine residues affects this process .
Acute-Phase Protein Analysis: Research suggests that CPU, for which hippuryl-L-lysine is a substrate, may act as an acute-phase protein . This implies a potential role in inflammation regulation, making hippuryl-L-lysine valuable for studies investigating the link between inflammation and acute-phase proteins .
Coagulation-Dependent Pathway Control: Hippuryl-L-lysine is instrumental in exploring the proCPU/CPU pathway, a significant coagulation-dependent pathway in controlling the fibrinolytic rate . By studying the interaction of hippuryl-L-lysine with these enzymes, researchers can gain insights into the mechanisms that regulate coagulation and fibrinolysis .
Protein Modification Studies: The reaction of N(alpha)-hippuryllysine with other compounds serves as a model for lysine-directed protein modifications by lipid peroxidation . This application is crucial for understanding the biochemical pathways involved in protein modification and the effects of oxidative stress on proteins .
properties
IUPAC Name |
(2S)-6-amino-2-[(2-benzamidoacetyl)amino]hexanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O4/c16-9-5-4-8-12(15(21)22)18-13(19)10-17-14(20)11-6-2-1-3-7-11/h1-3,6-7,12H,4-5,8-10,16H2,(H,17,20)(H,18,19)(H,21,22)/t12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRCZLURYHGISRZ-LBPRGKRZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCC(=O)NC(CCCCN)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Hippuryl-L-lysine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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